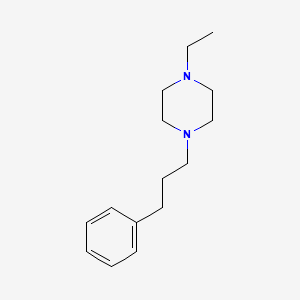

1-ethyl-4-(3-phenylpropyl)piperazine

Description

Significance of the Piperazine (B1678402) Core in Chemical Scaffolds

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4), is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from the core's versatile structure, which allows for extensive modification to achieve desired pharmacological activities. nih.govbohrium.com The two nitrogen atoms enhance the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors and acceptors. mdpi.com This characteristic often improves critical properties such as water solubility and bioavailability. nih.govbohrium.commdpi.com

The piperazine ring's structure provides a combination of rigidity and a large polar surface area, which can lead to improved target affinity and specificity. nih.govbohrium.com As one of the most common nitrogen-containing heterocycles found in pharmaceuticals, the piperazine core is a key component in numerous successful drugs. mdpi.com Its prevalence is due to its ability to favorably influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.govbohrium.com The structural versatility of piperazine allows it to act as a linker between different parts of a drug scaffold, contributing to its widespread use in developing compounds for a vast range of diseases. researchgate.net

Table 1: Key Attributes of the Piperazine Core in Chemical Research

| Attribute | Significance |

| Structure | Six-membered ring with two opposing nitrogen atoms. researchgate.net |

| Physicochemical Properties | Increases polarity, water solubility, and bioavailability. nih.govbohrium.commdpi.com |

| Binding Interactions | Nitrogen atoms act as hydrogen bond donors/acceptors, enhancing target affinity. mdpi.com |

| Versatility | Easily modified at both nitrogen positions for desired pharmacological effects. nih.govbohrium.com |

| Prevalence | Ranks as the third most common nitrogen heterocycle in drug discovery. bohrium.commdpi.com |

Historical Context of Related Phenylpropylpiperazine Analogs in Research

The phenylpropylpiperazine scaffold, of which 1-ethyl-4-(3-phenylpropyl)piperazine is a member, has been a subject of significant investigation, particularly in neuropharmacology. Research has focused on analogs that interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov

Notable examples from this chemical class include GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine). nih.govnih.gov These compounds have been studied extensively as high-affinity ligands for the dopamine transporter. nih.govnih.gov Research dating back several years has explored how modifying the 3-phenylpropyl side chain of these molecules affects their binding affinity and selectivity for DAT and SERT. nih.gov These studies provided valuable structure-activity relationship (SAR) data, demonstrating how substitutions on the phenylpropyl group can modulate the pharmacological profile of the entire molecule. nih.gov This body of research highlights the phenylpropylpiperazine framework as a viable template for developing selective transporter ligands.

Table 2: Comparison of this compound with a Historically Significant Analog

| Compound | Structure | N1-Substituent | N4-Substituent | Research Focus |

| GBR 12909 | 2-[bis(4-fluorophenyl)methoxy]ethyl | 3-phenylpropyl | High-affinity ligand for the dopamine transporter (DAT). nih.govnih.gov | |

| This compound | Ethyl | 3-phenylpropyl | Belongs to the same phenylpropylpiperazine class. |

Scope and Research Potential of N-Ethyl-Substituted Piperazines

The substitution at the nitrogen atoms of the piperazine ring is a critical determinant of a compound's biological activity. The N-ethyl substitution, as seen in this compound, is a feature found in various research compounds and approved drugs. This small alkyl group can influence a molecule's properties, including its lipophilicity and metabolic stability.

Research into N-ethyl-substituted piperazines spans multiple therapeutic areas. For instance, novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. nih.gov In other studies, 4-N-ethyl-1-(substituted phenyl)piperazine derivatives have been synthesized for antimicrobial evaluation. researchgate.net The presence of the N-ethyl group is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. The research potential for compounds like this compound lies in exploring how the combination of the N-ethyl group and the 4-(3-phenylpropyl) substituent influences interactions with various biological targets, building upon the knowledge gained from related piperazine analogs.

Table 3: Investigated Applications of N-Substituted Piperazine Derivatives

| N-Substituent Type | Research Area | Example Finding |

| N-Aryl | Antimicrobial | Synthesis and evaluation of 4–substituted -1-(4-substituted phenyl) piperazine derivatives. researchgate.net |

| N-Alkyl (including N-Ethyl) | Anticancer | N-Ethyl-piperazinyl-amides of oleanonic and ursonic acids exhibit cytotoxic effects. nih.gov |

| N-Aryl | Radioprotective | Substituted piperazines investigated as potential radioprotective agents. nih.gov |

| Complex N-Substituents | Antiviral, Cardioprotective, etc. | Piperazine is a key component in numerous blockbuster drugs with diverse activities. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-16-11-13-17(14-12-16)10-6-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQTVEWDGAMEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 3 Phenylpropyl Piperazine and Analogs

General Synthetic Routes to Piperazine (B1678402) Ring Systems

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. mdpi.com These can be broadly categorized into methods that construct the ring from acyclic precursors and those that modify a pre-existing piperazine ring.

Formation of the Piperazine Ring

The de novo synthesis of the piperazine ring often involves cyclization reactions of difunctionalized acyclic precursors. A common industrial method involves the reaction of diethanolamine (B148213) with ammonia (B1221849) over a catalyst at elevated temperature and pressure. Another classical approach is the reaction of ethylenediamine (B42938) with 1,2-dichloroethane.

More sophisticated laboratory-scale syntheses allow for the construction of substituted piperazine rings. For instance, reductive amination of α-amino aldehydes or ketones can lead to piperazine derivatives. Another strategy involves the cyclization of N,N'-disubstituted ethylenediamines. For example, reacting an N-substituted ethanolamine (B43304) with an N-substituted aziridine (B145994) can yield a piperazine. A contemporary method involves the reductive cyclization of dioximes, which can be formed from primary amines, to build the piperazine scaffold.

Alkylation and Acylation Strategies for Ring Substitution

Once the piperazine ring is formed, the secondary amines at positions 1 and 4 are available for functionalization. N-alkylation and N-acylation are the most fundamental transformations for introducing substituents.

N-Alkylation is typically achieved by nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or an alkyl sulfonate (e.g., tosylate or mesylate). mdpi.comnih.gov The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. A significant challenge in the alkylation of unsubstituted piperazine is controlling the selectivity between mono- and di-alkylation. Using a large excess of piperazine can favor mono-alkylation, while using a stoichiometric amount or an excess of the alkylating agent promotes di-alkylation.

N-Acylation involves the reaction of piperazine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. This reaction is generally very efficient. The resulting amide can be a final product or an intermediate; the amide bond can be subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-alkylated piperazine. acs.orgacs.org

Synthesis of the 4-(3-Phenylpropyl)piperazine Moiety

The synthesis of the key intermediate, 4-(3-phenylpropyl)piperazine, requires the selective introduction of a single 3-phenylpropyl group onto the piperazine ring.

Introduction of the Phenylpropyl Side Chain

The 3-phenylpropyl group is typically installed via N-alkylation. This involves reacting a suitable piperazine starting material with a 3-phenylpropyl derivative containing a good leaving group.

A common alkylating agent for this purpose is 1-bromo-3-phenylpropane or 1-iodo-3-phenylpropane. acs.orgacs.org The reaction is a standard nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the phenylpropyl chain, displacing the halide. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

| Starting Material | Alkylating Agent | Base | Solvent | Outcome |

| Piperazine | 1-Bromo-3-phenylpropane | K₂CO₃ | DMF | N-alkylation |

| N-Boc-piperazine | 1-Iodo-3-phenylpropane | - | THF | Selective N-alkylation |

| Piperazine Monohydrochloride | γ-Phenylpropylbromide | - | β-Ethoxyethanol | N-monoalkylation |

This table presents examples of reaction conditions for introducing the phenylpropyl side chain.

Another approach is through reductive amination using 3-phenylpropanal (B7769412) and a suitable piperazine precursor with a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com A third method involves a two-step sequence of acylation followed by reduction. Piperazine can be acylated with hydrocinnamoyl chloride, and the resulting amide can be reduced with a reagent such as aluminum hydride to yield 4-(3-phenylpropyl)piperazine. acs.org

Selective Functionalization at N4

To synthesize a dissymmetrically substituted product like 1-ethyl-4-(3-phenylpropyl)piperazine, it is essential to control the reactivity of the two nitrogen atoms. This is typically achieved using a protecting group strategy or by manipulating the reaction conditions.

A widely used method involves starting with a mono-protected piperazine, most commonly 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). acs.orgmdpi.com The Boc group deactivates the N1 nitrogen towards alkylation, allowing the 3-phenylpropyl group to be selectively introduced at the unprotected N4 position. Following the successful alkylation, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to liberate the secondary amine at N1, which is then available for the subsequent introduction of the ethyl group. acs.org

An alternative strategy for selective mono-alkylation without protecting groups involves using a monopiperazinium salt. google.com By protonating one of the nitrogen atoms, its nucleophilicity is drastically reduced, directing the alkylation to the free, unprotonated nitrogen. For instance, reacting piperazine hexahydrate with one equivalent of hydrochloric acid before adding γ-phenylpropylbromide can yield the N-monoalkylated product with minimal formation of the N,N'-dialkylated derivative. google.com

Synthesis of the 1-Ethyl Group

The final step in the synthesis of this compound is the introduction of the ethyl group at the N1 position of the 4-(3-phenylpropyl)piperazine intermediate. Several standard methods for N-ethylation can be employed.

One common method is direct alkylation using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base. mdpi.com

| Intermediate | Alkylating Agent | Reducing Agent | Method |

| 4-(3-phenylpropyl)piperazine | Ethyl bromide | N/A | Direct Alkylation |

| 4-(3-phenylpropyl)piperazine | Acetaldehyde (B116499) | Sodium Triacetoxyborohydride | Reductive Amination |

This table outlines common methods for the final N-ethylation step.

Alternatively, reductive amination offers a reliable route. The 4-(3-phenylpropyl)piperazine intermediate can be reacted with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov This method is often preferred due to its mild conditions and high selectivity. For example, the synthesis of the drug Abemaciclib utilizes reductive amination to couple N-ethylpiperazine with an aldehyde, demonstrating the industrial applicability of this reaction for introducing N-ethyl groups onto piperazine rings. mdpi.com

Finally, a two-step acylation-reduction sequence could also be used. The intermediate is first acylated with acetyl chloride or acetic anhydride, and the resulting amide is subsequently reduced to the ethyl group using a powerful reducing agent like LiAlH₄.

Alkylation Procedures for N1-Ethylation

The introduction of an ethyl group at the N1 position of the piperazine ring is a key synthetic step. This is typically achieved through N-alkylation of a suitable precursor, such as 1-(3-phenylpropyl)piperazine (B2452999). Several established methods for the N-alkylation of piperazines can be employed.

One of the most common methods is nucleophilic substitution , where the secondary amine of the piperazine ring attacks an ethylating agent like ethyl iodide or ethyl bromide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. mdpi.comresearchgate.net

Another widely used technique is reductive amination . This involves the reaction of 1-(3-phenylpropyl)piperazine with acetaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.com This method is often preferred as it can minimize the formation of quaternary ammonium (B1175870) salts.

A third approach involves the reduction of a corresponding carboxamide . mdpi.com In this two-step process, the piperazine precursor is first acylated with an acetylating agent (like acetyl chloride or acetic anhydride) to form an amide, which is then reduced to the ethyl group using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

To control selectivity and avoid the formation of undesired dialkylated products, a common strategy involves the use of a protecting group. For instance, N-Boc-piperazine can be first alkylated at the unprotected nitrogen with the 3-phenylpropyl group, followed by deprotection and subsequent ethylation at the newly freed nitrogen. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of monosubstituted piperazines like this compound requires careful optimization of reaction conditions. A significant challenge in piperazine alkylation is preventing the formation of the N,N'-dialkylated byproduct. google.com

Several factors can be adjusted to favor mono-alkylation:

Molar Ratio of Reactants: Using a large excess of the piperazine starting material relative to the alkylating agent can statistically favor the mono-alkylation product. researchgate.net Alternatively, using piperazine monohydrochloride can help control the reaction. nih.gov

Choice of Base: The selection of the base is crucial. For instance, using potassium carbonate (K₂CO₃) has been shown to improve yields and reduce the formation of bisalkylation products in certain piperazine alkylations. researchgate.net

Solvent and Temperature: The reaction solvent and temperature play a significant role. Solvents like ethanol, acetonitrile, or dichloromethane (B109758) are commonly used. mdpi.comresearchgate.net Controlling the temperature, for example by slow addition of the alkylating agent at a controlled temperature (e.g., 20°C) followed by a short period of heating (e.g., 70°C), can improve the selectivity and yield. google.com

Work-up Procedure: The isolation of the product is also critical. Since piperazine derivatives can be water-soluble, especially in their protonated form, the work-up often involves basifying the aqueous layer to deprotonate the product and facilitate its extraction into an organic solvent like toluene (B28343) or methylene (B1212753) chloride. researchgate.netgoogle.com

Table 1: Effect of Reaction Parameters on Piperazine Mono-alkylation

| Parameter | Condition | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|

| Reactant Ratio | Large excess of piperazine | Suppresses dialkylation, improves mono-alkylation yield. | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | Improved yield and absence of bisalkylation product. | researchgate.net |

| Temperature | Slow addition at 20°C, then heating at 70°C | Controlled reaction leading to yields of 55-75%. | google.com |

| Work-up | Basification of aqueous layer before extraction | Improved recovery of the free base product from the aqueous phase. | researchgate.net |

Derivatization Strategies for Structural Analogs

To explore the structure-activity relationship of piperazine-based compounds, extensive derivatization is often performed. These strategies involve modifying various parts of the parent molecule, including the N1-substituent, the phenylpropyl side chain, and the piperazine ring itself.

Ether Modifications on the N1-Substituent

While the parent compound in this article is N1-ethylated, a significant class of related analogs, such as GBR 12909, features a more complex N1-substituent, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. nih.govacs.org The synthesis of these analogs involves the creation of a diarylmethoxyethyl ether moiety.

The general synthesis for these N1-substituents starts with the reaction of a substituted benzhydrol (e.g., 4,4'-difluorobenzhydrol) with 2-chloroethanol (B45725) in a solvent like toluene, typically in the presence of an acid catalyst such as sulfuric acid. acs.org This reaction yields the corresponding 2-chloroethyl diarylmethyl ether. This ether is then coupled with a piperazine derivative, such as 1-(3-phenylpropyl)piperazine, via nucleophilic substitution to afford the final analog. acs.org These modifications on the diphenylmethoxy portion of the N1-substituent are crucial for modulating biological activity.

Substitution on the Phenylpropyl Side Chain

Modifying the 3-phenylpropyl side chain at the N4 position is a key strategy for creating analogs. Research has focused on introducing substituents at the C2 and C3 positions of this chain. nih.govnih.gov

The synthesis of these analogs often involves coupling a monosubstituted piperazine, like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine, with a suitably substituted carboxylic acid. nih.gov This coupling is typically facilitated by a peptide coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). The resulting amide intermediate is then reduced using a hydride reducing agent, like aluminum hydride (AlH₃), to yield the desired substituted phenylpropyl analog. nih.gov

A variety of substituents have been introduced using this approach, allowing for a detailed investigation of how steric and electronic effects at these positions influence biological target affinity. nih.gov

Table 2: Examples of Substitutions on the Phenylpropyl Side Chain

| Position of Substitution | Substituent | Synthetic Precursor | Reference |

|---|---|---|---|

| C2 | Methyl | 2-Methyl-3-phenylpropanoic acid | nih.gov |

| C2 | Amino | 2-Amino-3-phenylpropanoic acid derivative | nih.gov |

| C2 | Fluoro | 2-Fluoro-3-phenylpropanoic acid | nih.gov |

| C2 | Methoxyl | 2-Methoxy-3-phenylpropanoic acid | nih.gov |

| C3 | Hydroxyl | 3-Hydroxy-3-phenylpropanoic acid | nih.gov |

| C3 | Oxo (Ketone) | 3-Oxo-3-phenylpropanoic acid | nih.gov |

Replacement of Phenyl Rings with Heteroaromatic Systems

Another derivatization strategy involves the isosteric replacement of the phenyl ring in the phenylpropyl side chain with various heteroaromatic systems. This has led to the synthesis of analogs containing rings such as thiophene, furan, and pyridine (B92270). nih.gov These analogs are synthesized by reacting the N1-substituted piperazine with a haloalkyl-heterocycle, for example, 3-(3-thienyl)propyl bromide.

Furthermore, bicyclic fused-ring systems like indole (B1671886) have also been incorporated. nih.gov In some cases, the phenyl rings on the N1-substituent (in GBR 12909 analogs) are replaced with heterocycles. nih.gov The synthesis of these compounds allows for the study of how different heteroatoms and ring systems impact the molecule's interaction with biological targets. For example, indole-containing analogs have been synthesized and evaluated for their binding affinity. nih.gov Other research has explored the introduction of indazole and benzo[b]thiophene rings. nih.gov

Bridged Piperazine Analog Synthesis

To introduce conformational rigidity to the flexible piperazine ring, bridged piperazine analogs have been designed and synthesized. acs.orgacs.orgnih.gov This strategy involves replacing the piperazine moiety with more rigid bicyclic structures.

Examples of these bridged systems include:

3,8-Diaza[3.2.1]bicyclooctane: These analogs are synthesized from a precursor like 8-methyl-3,8-diaza[3.2.1]bicyclooctane. The synthesis involves N-alkylation with the appropriate side chains, sometimes requiring deprotection steps. acs.orgacs.org

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: Synthesis of these analogs starts with the N-alkylation of commercially available N-t-Boc-2,5-diazabicyclo[2.2.1]heptane, followed by deprotection of the Boc group and subsequent alkylation with the second side chain (e.g., 1-iodo-3-phenylpropane). acs.orgacs.org

3,9-Diazabicyclo[4.2.1]nonane: These homopiperazine (B121016) analogs are also synthesized through multi-step procedures involving N-alkylation and N-demethylation of a bridged homopiperazine precursor. acs.orgacs.org

These synthetic efforts to create rigid analogs are crucial for understanding the active conformation of the molecule when it binds to its target. acs.org

Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 1-ethyl-4-(3-phenylpropyl)piperazine. While a dedicated spectrum for this specific molecule is not publicly cataloged, its expected spectral characteristics can be accurately predicted based on extensive data from closely related compounds. organicchemistrydata.orguoi.grorganicchemistrydata.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule.

¹H-NMR: The proton NMR spectrum would exhibit characteristic signals for each distinct proton environment. The protons on the piperazine (B1678402) ring typically appear as broad multiplets in the aliphatic region, often between δ 2.5 and 4.0 ppm. researchgate.netmdpi.com The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl group, and a triplet for the methyl (-CH3) protons. The 3-phenylpropyl side chain would show a series of multiplets for its three methylene groups and distinct signals for the aromatic protons of the phenyl ring, typically in the δ 7.1-7.4 ppm range.

¹³C-NMR: The carbon NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. organicchemistrydata.orguoi.gr The piperazine ring carbons typically resonate around δ 45-55 ppm. mdpi.com The carbons of the ethyl and phenylpropyl substituents would have chemical shifts consistent with aliphatic and aromatic carbons, respectively. libretexts.orgwisc.edu The carbonyl-free aliphatic region generally spans from δ 8 to 60 ppm. uoi.gr

| Structural Unit | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

|---|---|---|

| Piperazine Ring (-CH₂-) | ~ 2.5 - 4.0 | ~ 45 - 55 |

| Ethyl Group (-CH₂CH₃) | Quartet (~2.4) & Triplet (~1.1) | ~ 52 (CH₂) & ~12 (CH₃) |

| Phenylpropyl Group (Ar-CH₂CH₂CH₂-) | Multiplets (~1.8, ~2.4, ~2.6) | ~ 142 (C-Ar), ~128 (CH-Ar), ~126 (CH-Ar), ~58 (N-CH₂), ~34 (Ar-CH₂), ~29 (-CH₂-) |

| Phenyl Group (-C₆H₅) | ~ 7.1 - 7.4 | ~ 126 - 142 |

Mass Spectrometry (MS) is employed to determine the molecular weight and gain structural insights through fragmentation patterns. Under electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺. In electron ionization (EI), fragmentation is more extensive. Cleavage of the C-N bonds within the piperazine ring and the bonds alpha to the nitrogen atoms are common fragmentation pathways for N-alkylpiperazines. researchgate.netxml-journal.netlibretexts.org This would lead to characteristic fragment ions corresponding to the loss of the ethyl or phenylpropyl substituents, as well as ions representing the substituted piperazine ring itself. researchgate.netxml-journal.net

| Fragment Ion (m/z) | Description |

|---|---|

| [M+H]⁺ | Protonated Molecular Ion |

| [M - CH₂CH₃]⁺ | Loss of the ethyl group |

| [M - CH₂CH₂CH₂C₆H₅]⁺ | Loss of the phenylpropyl group |

| C₇H₇⁺ (m/z 91) | Tropylium ion from the phenylpropyl group |

| C₄H₉N⁺ (m/z 71) | Fragment from piperazine ring cleavage |

X-ray Crystallography Studies of Related Piperazines

While a specific crystal structure for this compound is not available, X-ray diffraction studies on numerous N,N'-disubstituted piperazine derivatives provide a robust model for its solid-state structure. researchgate.netwm.edunih.gov These studies consistently show that the piperazine ring adopts a chair conformation, which is its most stable form. researchgate.netwm.edunih.gov

For example, the crystal structure of 1,4-diphenethylpiperazine, a closely related compound, was found to crystallize in the monoclinic space group C2/c, with the molecule situated around an inversion center at the midpoint of the piperazine ring. wm.edu Similarly, other derivatives like 1-(4-nitrobenzoyl)piperazine (B1268174) also show a chair conformation in their crystalline state. nih.govbeilstein-journals.org These findings strongly suggest that this compound would also exhibit a chair conformation in the solid state, with the substituents occupying positions that minimize steric hindrance.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | wm.edu |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | researchgate.netwm.edu |

| 1-Benzhydryl-4-benzylpiperazine | Monoclinic | Pn | wm.edu |

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | nih.govbeilstein-journals.org |

Conformational Preferences and Torsional Angles

Ring inversion involves the interconversion between two distinct chair conformations. For a 1,4-disubstituted piperazine, this process exchanges the axial and equatorial positions of the substituents. libretexts.orglibretexts.org The energetic preference for one chair conformer over the other is dictated by the steric bulk of the substituents. libretexts.org Generally, the conformation where the larger substituent occupies the more spacious equatorial position is energetically favored to avoid destabilizing 1,3-diaxial interactions. libretexts.org Given the relative sizes of the ethyl and 3-phenylpropyl groups, the conformer with the larger 3-phenylpropyl group in the equatorial position would be expected to be the more stable and thus more populated state at equilibrium.

Dynamic NMR (DNMR) studies on related N,N'-substituted piperazines have shown that the energy barriers for these conformational changes can be measured. nih.govbeilstein-journals.orgrsc.org For instance, in some acyl-piperazines, the energy barrier for ring inversion is influenced by the nature of the substituents, with activation energies (ΔG‡) calculated to be between 56 and 80 kJ/mol. rsc.org Studies on other substituted piperazines have also highlighted a preference for the axial conformation in certain cases, driven by specific electronic effects or intramolecular interactions. nih.govnih.gov However, for simple alkyl substituents like those on this compound, steric avoidance is the primary driving force, favoring equatorial placement. libretexts.org

Molecular Interactions and Receptor/transporter Binding Studies in Vitro

Other Potential Biological Target Interactions

Neurotransmitter Receptor Modulation (General)

There is currently no available scientific literature detailing the modulatory effects of 1-ethyl-4-(3-phenylpropyl)piperazine on any neurotransmitter receptors. Consequently, no data on its binding affinities (such as Ki or IC₅₀ values) or its potential agonist, antagonist, or allosteric modulatory activities at these sites can be provided.

Enzyme Inhibition Research

No research has been published investigating the potential of this compound to inhibit the activity of any enzymes. Therefore, there is no information regarding its inhibitory constants (such as Ki or IC₅₀ values) or the mechanism of inhibition for any enzyme targets.

Structure Activity Relationship Sar Studies

Impact of N1 Substituents on Target Affinity and Selectivity

The substituent at the N1 position of the piperazine (B1678402) ring plays a pivotal role in modulating the pharmacological profile of these compounds. The nature of this group, whether it be an alkyl, aryl, or heteroaryl moiety, and the presence of specific functional groups like ethers, can drastically alter the molecule's affinity and selectivity for various transporters and receptors.

SAR studies on related piperidine (B6355638) analogs of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) demonstrate the significance of the N-substituent for dopamine (B1211576) transporter (DAT) affinity. researchgate.net Replacing the N-substituent with various groups has been a key strategy in developing potent and selective DAT ligands. acs.org

In a series of N-benzyl piperidine analogues, substitutions on the benzyl (B1604629) ring were explored. acs.orgnih.gov The introduction of 4'-alkyl, 4'-alkenyl, and 4'-alkynyl groups on the phenyl ring of the benzyl moiety yielded potent compounds. acs.orgnih.gov Notably, a vinyl substitution at the 4'-position resulted in one of the most potent compounds in the series. acs.orgnih.gov The terminal hydrogen on an acetylinic group was found to be important for high potency. acs.org

The replacement of the phenyl ring with larger aromatic systems, such as α- and β-naphthyl groups, also impacts activity. The β-naphthyl substituted analog showed higher DAT affinity compared to the α-naphthyl version. acs.org Specifically, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to have subnanomolar affinity for the DAT. researchgate.net In contrast, introducing polar groups at the 3'- and 4'-positions of the benzyl ring produced varied results, with a 4-hydroxy analog being inactive while its methoxy- and demethylated counterparts retained activity. acs.org

Further studies on N-phenylpiperazine derivatives indicate that the selection of substituents on the phenyl ring is crucial for interactions with binding sites. mdpi.com Electron-withdrawing, lipophilic substituents on the phenyl ring were found to decrease the in vitro efficacy against Mycobacterium tuberculosis H37Rv, whereas bulky, lipophilic groups on the piperazine heterocycle improved activity. mdpi.com

| Compound Modification | Target | Affinity/Activity | Reference |

| N-benzylpiperidine with 4'-vinyl substitution | DAT | High Potency | acs.orgnih.gov |

| N-benzylpiperidine with 4'-acetylinic group | DAT | Potent Activity | acs.org |

| N-benzylpiperidine with β-naphthalene substitution | DAT | More active than α-naphthalene | acs.org |

| N-benzylpiperidine with α-naphthalene substitution | DAT | Less active than β-naphthalene | acs.org |

| N-benzylpiperidine with 4'-hydroxy substitution | DAT | Inactive | acs.org |

Ether modifications to the N1-substituent have been systematically studied in analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503), a sigma (σ) receptor ligand. nih.govnih.gov These studies reveal that while σ receptor interactions are somewhat tolerant to these changes, DAT and serotonin (B10506) transporter (SERT) affinities are highly sensitive. nih.govnih.gov

Replacing the 4-methoxy group on the phenethyl moiety with other ether groups significantly alters the binding profile. nih.gov For instance, increasing the steric bulk of the ether substituent generally leads to a decrease in σ1 receptor affinity, although this effect is not linear. nih.gov Allyl, propyl, and bromoethyl substitutions resulted in σ1 receptor Ki values in the 20-30 nM range, while bulkier phenylalkyl and iodoallyl ethers showed higher affinities with Ki values between 13-21 nM. nih.gov

Crucially, nearly all novel ether analogs tested demonstrated higher potency for both DAT and SERT compared to the parent compound, SA4503. nih.gov The presence of large, hydrophobic ether substituents at the 4-O-position of the phenethyl group leads to stronger DAT binding. nih.gov For example, the benzyl ether analog showed over 100-fold higher DAT affinity and 6-fold higher SERT affinity than SA4503. nih.govnih.gov This indicates that ether modifications can be a powerful tool to create polyfunctional ligands with a broader pharmacological spectrum. nih.govnih.gov

| Compound (SA4503 Analog) | σ1 Ki (nM) | σ2 Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | Reference |

| SA4503 (Parent) | 1.75 - 4.63 | - | 12650 | 760 | nih.govnih.gov |

| Benzyl Ether Analog | 20.8 | 16.4 | 121 | 128 | nih.govnih.gov |

| Allyl Ether Analog | 20-30 | - | ~2000 | 124-468 | nih.gov |

| Propyl Ether Analog | 20-30 | - | ~2000 | 124-468 | nih.gov |

| Phenylalkyl Ether Analog | 13-21 | - | High Inhibition | - | nih.govnih.gov |

Influence of Phenylpropyl Side Chain Substituents on Biological Activity

Modifications to the 3-phenylpropyl side chain are critical for tuning the affinity and selectivity of these piperazine compounds, particularly for monoamine transporters like DAT and SERT. nih.gov The electronic properties, size, and stereochemistry of substituents on this chain dictate the biological response. nih.gov

Research on analogs of GBR 12909 and GBR 12935 has shown that the binding affinities for DAT and SERT are controlled by the electronic and steric effects of substituents on the C2 and C3 positions of the phenylpropyl side chain. nih.govnih.gov The impact of these effects differs significantly between the two positions.

In the C2-substituted series, a substituent with a lone pair of electrons was found to significantly enhance binding affinity for the DAT. nih.govnih.gov Conversely, the steric bulk of the substituent at the C2 position was detrimental to DAT binding. nih.govnih.gov This suggests a specific spatial and electronic requirement for optimal interaction with the transporter.

In the C3-substituted series, the SAR profile is different. Neither the presence of a lone electron pair nor the steric effect of the substituent appeared to significantly influence DAT binding affinity. nih.gov However, substituents with sp2 hybridization at the C3 position were detrimental to DAT affinity. nih.gov The introduction of strong electron-withdrawing groups, such as nitro groups, can change the reaction rate of complex formation by an order of magnitude or less, while numerous bulky substituents can deform the ligand and affect coordination properties more dramatically. researchgate.net

Chirality plays a fundamental role in the interaction of these molecules with their biological targets. nih.gov The spatial arrangement of atoms can lead to enantiomers with markedly different pharmacological properties, including efficacy and safety. nih.govbiomedgrid.com

In the context of phenylpropylpiperazine analogs, chirality introduced on the side chain has profound effects. For the C2-substituted series of GBR 12909/12935 analogs, the S-configuration was associated with enhanced DAT affinity, particularly when the substituent possessed a lone-pair of electrons. nih.govnih.gov For example, the 2-fluoro-substituted (S)-10 analog displayed the highest DAT binding affinity and good selectivity. nih.gov In contrast, the 2-amino-substituted (R)-8 analog showed nearly equal affinity for both DAT and SERT, highlighting how stereochemistry can govern selectivity. nih.gov The distinct pharmacological profiles of enantiomers underscore the importance of stereoselective synthesis in drug design. biomedgrid.com

Piperazine Ring Modifications and Their Consequences on Binding

The central piperazine ring is not merely a linker but an essential pharmacophoric element. Its conformation and the presence of its nitrogen atoms are crucial for solubility and biological activity. plos.org Modifying this ring, for instance by altering its structure or substituting on its carbons, can have significant consequences on binding.

Introducing conformational rigidity into the piperazine ring has been explored as a strategy to enhance binding. Replacing the piperazine moiety in GBR 12909/12935 analogs with bridged systems like 3,8-diaza[3.2.1]bicyclooctane yielded compounds with high affinity for DAT. sigmaaldrich.com However, this strategy is not universally successful. Substitution with a different bridged system, (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, led to compounds with only moderate to poor DAT affinity. sigmaaldrich.com This suggests that while rigidity can be beneficial, the specific geometry of the constrained ring is critical for maintaining the proper orientation of key binding elements. plos.org

Similarly, introducing methyl groups onto the piperazine ring itself introduces a chiral center and can selectively affect receptor activity. nih.govnih.gov In studies on phenylpiperazinium compounds, methylation at the C2 position of the piperazine ring had selective effects on α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity, whereas methylation at the C3 position greatly diminished activity. nih.govnih.gov This demonstrates that even minor modifications to the piperazine core can dramatically alter the pharmacological profile, underscoring its importance in drug-receptor interactions. nih.gov The nitrogen atoms of the piperazine ring are also considered essential for aqueous solubility. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective molecules. mdpi.com For a series of related compounds, QSAR models correlate variations in physicochemical properties, expressed as numerical descriptors, with changes in biological response. wikipedia.org

In the context of N-(3-phenylpropyl)piperazine derivatives, QSAR studies have been pivotal in understanding the structural requirements for their interaction with various biological targets, particularly the sigma-1 (σ1) receptor. dib-advisors.com These studies typically involve the calculation of a wide array of molecular descriptors, followed by the selection of the most relevant ones to build a statistically robust model.

Detailed Research Findings

Research into the QSAR of piperazine derivatives has provided significant insights into their mechanism of action. For instance, studies on aryl alkanol piperazine derivatives have successfully developed statistically significant 2D-QSAR models to understand their antidepressant activities. nih.gov These models, developed using techniques like genetic function approximation (GFA), have identified key descriptors that influence the inhibition of serotonin (5-HT) and norepinephrine (B1679862) (NA) reuptake. nih.gov

A notable 3D-QSAR study was conducted on N-(3-phenylpropyl)piperazine type ligands targeting the σ1 receptor. dib-advisors.com While the full dataset from this specific study is not publicly available, the principles of 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are well-documented. mdpi.com These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions around the aligned molecules, providing a clear rationale for observed structure-activity relationships. mdpi.com

For a set of N-(3-phenylpropyl)-N'-benzylpiperazines, QSAR analysis revealed that the affinity for σ1 and σ2 receptors is dependent on parameters such as hydrophobicity (πx), molar refractivity (MR), Hammett sigma (σ) values, and the Swain-Lupton electronic parameter (R). dib-advisors.comresearchgate.net A key finding was the opposing role of hydrophobicity: a negative correlation for σ1 binding and a positive correlation for σ2 binding, highlighting a significant difference in the pharmacophores of the two receptor subtypes. researchgate.net

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each compound. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model correlating the descriptors with biological activity. sysrevpharm.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. sysrevpharm.org

The following interactive data tables illustrate the types of data typically generated and analyzed in QSAR studies of piperazine derivatives.

Table 1: Representative Molecular Descriptors for a Series of Piperazine Derivatives

This table showcases a selection of molecular descriptors that are commonly used in QSAR studies to quantify the physicochemical properties of molecules. The values presented here are hypothetical and for illustrative purposes to represent a typical dataset for QSAR analysis of piperazine analogs.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of H-Bond Acceptors | Number of H-Bond Donors |

| A-1 | 350.5 | 4.2 | 15.7 | 2 | 0 |

| A-2 | 364.5 | 4.5 | 15.7 | 2 | 0 |

| A-3 | 384.5 | 4.9 | 24.8 | 3 | 0 |

| A-4 | 398.6 | 5.2 | 24.8 | 3 | 0 |

| A-5 | 368.5 | 4.3 | 34.1 | 4 | 1 |

| A-6 | 382.6 | 4.6 | 34.1 | 4 | 1 |

Table 2: QSAR Model for Sigma-1 Receptor Affinity

This table presents a hypothetical QSAR equation and the corresponding statistical parameters, illustrating how descriptors are correlated with biological activity. The equation is representative of models developed for sigma-1 receptor ligands.

| QSAR Model Equation |

| pKi = 2.56 + (0.45 * LogP) - (0.08 * TPSA) + (0.62 * Atype_C_6) - (0.21 * Shadow-XZ) |

| Statistical Parameter | Value | Description |

| R² | 0.91 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the predictive ability of the model, determined through cross-validation. |

| F-statistic | 75.4 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.15 | A measure of the accuracy of the predictions. |

Table 3: Contribution of Different Fields in a 3D-QSAR (CoMFA) Model

| Field Type | Contribution (%) | Interpretation |

| Steric Field | 65% | Indicates that the shape and size of the molecule are the primary determinants of its binding affinity. |

| Electrostatic Field | 35% | Shows that the distribution of charges within the molecule also plays a significant role in its interaction with the receptor. |

These tables and the associated findings from various QSAR studies underscore the power of this computational approach in medicinal chemistry. By quantifying the relationship between chemical structure and biological activity, QSAR models provide a rational basis for the design and optimization of new therapeutic agents.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

A thorough search of scientific literature reveals no specific molecular docking studies conducted on 1-ethyl-4-(3-phenylpropyl)piperazine. Research in this area has predominantly focused on its more pharmacologically active analogs, such as GBR-12935 and GBR-12909, which have been docked into the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) to elucidate their binding mechanisms. nih.govsigmaaldrich.com

There are no published predictions of the binding modes or specific amino acid interaction sites for this compound with any protein target. For related compounds like GBR-12935, studies have identified key interactions within the binding pockets of transporters, but this information cannot be directly extrapolated to the ethyl derivative without specific computational experiments. nih.gov

LigPlot analyses, which generate 2D diagrams of ligand-protein interactions from 3D coordinates, are not available for this compound. Such analyses are contingent on the availability of either experimental structural data (e.g., X-ray crystallography) or robust molecular docking models, neither of which has been published for this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of ligand-protein interactions and complex stability than static docking poses.

No molecular dynamics simulation studies have been reported for this compound complexed with a protein target. While MD simulations have been employed to study the conformational changes and stability of other phenyl-piperazine scaffolds, this specific compound has not been the subject of such an investigation. nih.gov

Conformational stability metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are standard outputs of MD simulations. As no MD simulations for this compound have been published, there is no available data on the RMSD of a potential complex or the RMSF of its constituent atoms. General principles of RMSD and RMSF analysis are well-established in computational chemistry for assessing the stability of protein-ligand complexes. researchgate.netnih.gov

The stability of a protein-ligand complex over a simulation trajectory is a key indicator of a viable binding interaction. The absence of MD simulation data for this compound means that there are no findings to report on its stability when bound to a protein target.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This information is crucial for ligand-based drug design, where new molecules are designed based on the features of known active compounds.

While the principles of ligand-based design are evident in the synthesis of various analogs of GBR compounds, nih.govsigmaaldrich.com a specific pharmacophore model derived from or for this compound has not been published. The development of such a model would require a set of active compounds with a common mechanism of action, and it appears this particular molecule has not been a focus of such research efforts. The broader class of piperazine (B1678402) derivatives is recognized for its versatility in drug design, allowing for modifications that can tune properties like solubility, bioavailability, and target affinity. researchgate.netnih.gov

Virtual Screening and Scaffold Hopping Approaches

The chemical scaffold of this compound represents a foundational structure in the exploration of novel therapeutic agents, particularly those targeting the central nervous system. Its relationship to more complex and extensively studied dopamine transporter (DAT) inhibitors, such as GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine), positions it as a valuable starting point for computational chemistry and molecular modeling techniques like virtual screening and scaffold hopping. mdpi.com These in silico methods are instrumental in the rational design of new molecules with desired biological activities.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to explore a vast chemical space for derivatives with enhanced affinity and selectivity for specific biological targets. For instance, libraries of compounds can be screened against a homology model or a crystal structure of the dopamine transporter to identify potential inhibitors.

A typical virtual screening workflow involving the this compound scaffold would involve several key steps:

Target Selection and Preparation: A three-dimensional structure of the biological target, such as the dopamine transporter, is obtained. This can be from crystallographic data or through homology modeling.

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This could include derivatives of the this compound core, where the ethyl and phenylpropyl groups are systematically modified.

Molecular Docking: The prepared compound library is then docked into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the receptor and estimate the binding affinity.

Hit Identification and Refinement: The top-scoring compounds from the virtual screen are identified as "hits" and are prioritized for further experimental testing.

Scaffold hopping is another powerful computational strategy that aims to identify new molecular cores that are structurally different from the original scaffold but retain similar biological activity. This approach is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. Starting from the this compound scaffold, scaffold hopping algorithms can generate a diverse set of new core structures. These new scaffolds would be designed to present the key pharmacophoric features—such as the basic nitrogen of the piperazine ring and the hydrophobic phenylpropyl tail—in a similar spatial arrangement to the original molecule.

The process of scaffold hopping can be guided by several computational methods, including:

Pharmacophore Modeling: A pharmacophore model is first generated based on the essential structural features of this compound required for its biological activity. This model is then used to search 3D databases for new scaffolds that match the pharmacophoric constraints.

Shape-Based Screening: This method uses the 3D shape of the original molecule as a template to find new, structurally diverse molecules with a similar shape.

Fragment-Based Replacement: In this approach, the piperazine core of this compound is computationally replaced with a variety of other cyclic systems, followed by an evaluation of the new molecules' potential to bind to the target.

The table below illustrates a hypothetical virtual screening study based on the this compound scaffold, targeting the dopamine transporter. The docking scores are indicative of the predicted binding affinity, with lower scores generally suggesting a more favorable interaction.

| Compound ID | Modification on Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Scaffold-001 | This compound (Reference) | -7.5 | Ionic interaction with Asp79, Hydrophobic interactions |

| Scaffold-002 | Replacement of ethyl with cyclopropyl | -7.8 | Enhanced hydrophobic interaction in the ethyl-binding pocket |

| Scaffold-003 | Addition of a 4-fluoro group to the phenyl ring | -8.2 | Potential halogen bond with Phe326 |

| Scaffold-004 | Replacement of piperazine with a bridged piperazine | -8.5 | Increased rigidity, favorable entropy of binding |

Similarly, a scaffold hopping approach could yield a variety of new core structures. The following table presents potential new scaffolds that could be identified through such a computational study, maintaining the essential pharmacophoric features of the original molecule.

| Original Scaffold | Hopped Scaffold ID | New Core Structure | Rationale for Hopping |

|---|---|---|---|

| This compound | Hop-001 | 1-ethyl-4-(3-phenylpropyl)homopiperazine | Explore the effect of a seven-membered ring on binding geometry. |

| This compound | Hop-002 | (1-ethylpiperidin-4-yl)(3-phenylpropyl)amine | Investigate a non-piperazine diamine linker. |

| This compound | Hop-003 | N-ethyl-1-(3-phenylpropyl)piperidine-4-amine | Alter the position of the exocyclic nitrogen. |

Through these computational strategies, the simple yet promising scaffold of this compound can serve as a valuable starting point for the discovery and development of novel drug candidates with tailored pharmacological profiles.

Preclinical Mechanistic Investigations in Vivo, Non Human Models

Dopaminergic System Modulation

The primary focus of preclinical in vivo studies on 1-ethyl-4-(3-phenylpropyl)piperazine and its close structural analogs has been the modulation of the dopaminergic system. These investigations have explored its effects on neurotransmitter levels in specific brain regions and its consequential impact on locomotor activity.

Effects on Neurotransmitter Levels in Brain Regions (e.g., Rat Striatum)

Research on compounds structurally similar to this compound, such as GBR 12909, has provided insights into its potential effects on dopamine (B1211576) levels in the rat striatum. These compounds are known inhibitors of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, these molecules are expected to increase the extracellular concentration of dopamine.

Studies using techniques like high-speed chronoamperometry in anesthetized rats have demonstrated that systemic administration of DAT inhibitors, including GBR 12909, can lead to an increase in dopamine signal amplitudes in the dorsal striatum. nih.gov This suggests that this compound likely shares this property of enhancing dopaminergic neurotransmission by inhibiting dopamine clearance. The interaction of GBR 12909 with rat dopamine transporters has been characterized as a two-step process, involving an initial rapid binding followed by a slower conformational change in the transporter protein. nih.gov

While direct measurements of neurotransmitter levels following administration of this compound are not extensively reported in the available literature, the established mechanism of its analogs strongly indicates a significant impact on dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum.

Modulation of Locomotor Activity (as a mechanistic probe)

The modulation of locomotor activity in animal models is a well-established method to probe the functional consequences of dopaminergic system modulation. Studies on various piperazine (B1678402) derivatives have shown that they can produce a range of effects on spontaneous ambulatory behavior in rats and mice, from suppression to stimulation. nih.govnih.gov

A close analog, GBR 12783, has been shown to induce a stimulant effect on locomotor activity in mice. nih.gov Importantly, a direct correlation was observed between the occupancy of the striatal dopamine uptake sites by [³H]GBR 12783 and the magnitude of the locomotor stimulant effect. nih.gov This finding strongly suggests that the behavioral effects of this class of compounds are mediated by their interaction with the dopamine transporter. Given the structural and mechanistic similarities, it is highly probable that this compound would also modulate locomotor activity through its action on the dopaminergic system. The nature and intensity of this modulation would likely be dose-dependent.

Blood-Brain Barrier Permeation Studies

The ability of a centrally acting compound to cross the blood-brain barrier (BBB) is critical for its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. mdpi.com

Receptor Occupancy Studies in Animal Brain

Receptor occupancy studies are crucial for understanding the direct interaction of a compound with its molecular target in the brain. For this compound, the primary target is considered to be the dopamine transporter.

In vivo binding studies in mice using a radiolabeled analog, [³H]GBR 12783, have provided compelling evidence for the specific binding of this class of compounds to the neuronal dopamine uptake complex in the striatum. nih.gov These studies demonstrated saturable binding at a single site, with a maximal number of binding sites (Bmax) of 12.8 pmol/mg protein in the striatum. nih.gov This specific binding was competitively inhibited by known dopamine uptake blockers, confirming the interaction with the dopamine transporter. nih.gov

General Animal Pharmacokinetics and Metabolism (Non-human)

The study of pharmacokinetics and metabolism in non-human animal models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

While comprehensive pharmacokinetic studies specifically on this compound in animals are not detailed in the available literature, research on other piperazine derivatives provides insights into their potential metabolic pathways. In vitro studies with rat liver microsomes have shown that piperazine-containing compounds can undergo metabolic transformations such as oxidative dealkylation, aromatic hydroxylation, and alicyclic hydroxylation. nih.gov For instance, the in vivo metabolism of 1-(4-methoxyphenyl)piperazine in rats primarily involves O-demethylation. nih.gov

Distribution in Tissues

Tissue distribution studies reveal where a compound accumulates in the body after administration. While specific data for this compound is limited, studies on structurally related compounds offer valuable information.

The table below summarizes the tissue distribution of a closely related compound, which provides an indication of how this compound might be distributed in vivo.

| Tissue | Relative Concentration | Time Point | Animal Model | Compound |

|---|---|---|---|---|

| Brain | High | - | - | - |

| Striatum | Very High | - | Mouse | [³H]GBR 12783 |

| Cerebellum | Low | - | Mouse | [³H]GBR 12783 |

Note: The data in this table is derived from studies on a close structural analog and is intended to be illustrative of the likely distribution pattern of this compound.

Metabolic Pathways and Enzyme Interactions

Preclinical in vivo investigations in non-human models indicate that the metabolic fate of piperazine-containing compounds, such as this compound, is largely governed by oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system. While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from studies on structurally related piperazine derivatives.

The primary routes of metabolism for piperazine-based compounds typically involve N-dealkylation, hydroxylation of the alkyl and aromatic moieties, and oxidation of the piperazine ring itself. For instance, in studies with male Wistar rats, 1-(4-methoxyphenyl)piperazine (MeOPP) was found to be primarily metabolized through O-demethylation, in addition to some degradation of the piperazine moiety nih.gov. This suggests that for this compound, dealkylation of the ethyl group to form 1-(3-phenylpropyl)piperazine (B2452999) is a probable metabolic pathway. Furthermore, hydroxylation of the phenylpropyl side chain is another anticipated metabolic transformation.

The piperazine ring itself is a site for metabolic modification. In various animal models, piperidine (B6355638) derivatives, which share a similar heterocyclic core, undergo oxidation to form lactam derivatives. This process is often mediated by CYP enzymes and can proceed via an iminium intermediate nih.gov. It is plausible that this compound could undergo similar bioactivation of the piperazine ring.

With regard to enzyme interactions, preclinical data from compounds with a piperazine scaffold consistently point towards significant involvement of CYP3A4 and CYP2D6. Many piperazine derivatives have been shown to be not only substrates but also inhibitors of these key drug-metabolizing enzymes researchgate.net. For example, studies on various phenylpiperazine and benzylpiperazine derivatives have demonstrated their inhibitory activity against a range of CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 researchgate.net. The specific nature of these interactions can vary between different piperazine compounds.

The N-propyl piperazine side chain, which is structurally similar to the N-ethyl and phenylpropyl substituents of the target compound, has been investigated in the context of CXCR4 antagonists. In these studies, the N-propyl piperazine moiety was found to improve metabolic stability in rat and mouse liver microsomes and reduce inhibition of CYP2D6 compared to other alkylamine side chains nih.gov. This suggests that the nature of the N-substituents on the piperazine ring plays a crucial role in determining the metabolic profile and enzyme interaction potential.

The following interactive table summarizes the key enzymes involved in the metabolism of structurally similar piperazine compounds and their observed interactions in preclinical models.

| Enzyme Family | Specific Enzyme | Role in Metabolism of Structurally Similar Piperazine Compounds | Nature of Interaction | Animal Model |

| Cytochrome P450 | CYP3A4 | Primary enzyme involved in the metabolism of many piperazine-containing drugs, including antidepressants like trazodone, which are metabolized to m-chlorophenylpiperazine. researchgate.net | Substrate, Inhibitor researchgate.net | General (in vitro) |

| Cytochrome P450 | CYP2D6 | Major enzyme responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine. nih.gov | Substrate, Inhibitor researchgate.net | Rat nih.gov |

| Cytochrome P450 | CYP1A2 | Involved in the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine. researchgate.net | Substrate, Inhibitor researchgate.net | General (in vitro) |

| Cytochrome P450 | CYP2C9 | Inhibited by various fluorophenylpiperazine, methoxyphenylpiperazine, and chlorophenylpiperazine derivatives. researchgate.net | Inhibitor | General (in vitro) |

| Cytochrome P450 | CYP2C19 | Inhibited by several fluorophenylpiperazine, methoxyphenylpiperazine, and chlorophenylpiperazine derivatives. researchgate.net | Inhibitor | General (in vitro) |

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation, identification, and quantification of 1-ethyl-4-(3-phenylpropyl)piperazine and related compounds from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently employed for the purification and analysis of piperazine (B1678402) derivatives. For instance, in the synthesis of radiolabeled analogues for imaging studies, HPLC is a critical step for purifying the final product to achieve high radiochemical purity. nih.govrsc.org The purification of [¹⁸F]FE-SA4503, a derivative of 1-(3-phenylpropyl)piperazine (B2452999), is achieved using a C18-Seppak column followed by HPLC. nih.gov This process ensures the final product is free of precursors and reaction by-products, with a radiochemical purity greater than 99%. nih.gov Similarly, radio-HPLC is used to assess the purity of other piperazine-based radiotracers, confirming purities of over 95%. rsc.org Reversed-phase liquid chromatography has also been utilized in thermodynamic studies of piperazine diastereomers. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile piperazine derivatives. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. GC methods have been successfully developed for the quantitative determination and separation of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in bulk drug substances. hakon-art.comresearchgate.netresearchgate.net These methods demonstrate excellent separation with good resolution and peak shapes. hakon-art.com Furthermore, GC-MS has been instrumental in the characterization of street samples containing piperazines, with methods developed to simultaneously separate up to 19 different piperazine compounds. figshare.com This is particularly important for distinguishing between positional isomers, such as 2-FPP, 3-FPP, and 4-FPP, which can have similar chemical profiles. figshare.com GC coupled with infrared detection (GC-IRD) also serves as a confirmatory technique, especially for differentiating isomers that may not be distinguishable by mass spectrometry alone. auburn.edu

| Technique | Application | Stationary Phase / Column | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Purification of [¹⁸F]FE-SA4503 | C18-Seppak column | Achieved >99% radiochemical purity. | nih.gov |

| GC | Quantitative determination of ethyl piperazine | DB-17 (30 m, 0.53 mm, 1µm) | Successful separation of piperazine, 1-methyl piperazine, and 1-ethyl piperazine. | researchgate.net |

| GC-MS | Simultaneous detection of 19 piperazine drugs | Not specified | Effective separation of positional isomers (e.g., 2-FPP, 3-FPP, 4-FPP). | figshare.com |

| GC-IRD | Differentiation of piperazine regioisomers | 100% trifluoropropyl methyl polysiloxane | Vapor phase IR spectra provide specific confirmation for each isomer. | auburn.edu |

Spectroscopic Identification and Quantification Methods (e.g., UV-Vis, IR)

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Infrared (IR) spectroscopy provides information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of bonds within a molecule. For piperazine derivatives, key peaks include those associated with C-H bonds in the alkyl and aromatic regions, and C-N bonds of the piperazine ring. The vapor phase infrared spectra obtained from GC-IRD analysis can provide direct confirmatory data for the identification of specific isomers. auburn.edu For analogous compounds like Ethyl 4-(3-phenylpropyl)piperazine-1-carboxylate, expected FT-IR peaks include N-H stretching (3,300–3,100 cm⁻¹) and aromatic C-H stretching (3,100–3,000 cm⁻¹). vulcanchem.com The presence of the phenylpropyl group in the target compound would result in characteristic absorption bands corresponding to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to the conjugated systems within a molecule. The phenyl group in the 3-phenylpropyl substituent of the title compound acts as a chromophore, which is expected to produce characteristic absorption bands in the UV region. For comparison, 1-phenylpiperazine, a related structure, exhibits UV absorption maxima. nist.gov The analysis of novel nicotinonitrile derivatives, which also contain aromatic rings, utilized UV-Vis spectroscopy to investigate their photophysical properties. researchgate.net

| Technique | Compound Type | Observed/Expected Features | Reference |

|---|---|---|---|

| IR Spectroscopy | Piperazine Isomers | Specific vapor-phase spectra for each isomer, allowing for differentiation. | auburn.edu |

| UV-Vis Spectroscopy | 1-Phenylpiperazine | Characteristic absorption spectrum due to the phenyl chromophore. | nist.gov |

| IR Spectroscopy | Piperazine Carboxylate Analog | Expected peaks for N-H stretching (3,300–3,100 cm⁻¹) and aromatic C-H (3,100–3,000 cm⁻¹). | vulcanchem.com |

Radioligand Synthesis for Imaging Studies

The development of radiolabeled analogues of this compound is crucial for their use as probes in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the visualization and quantification of target receptors or transporters in vivo. The synthesis typically involves labeling a precursor molecule with a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).

Fluorine-18 Labeling: A notable example is the synthesis of [¹⁸F]FE-SA4503, or 1-(4-[¹⁸F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine. nih.gov This radioligand was developed for PET imaging of sigma (σ) receptors. nih.gov The synthesis involves the reaction of a desmethyl precursor (4-O-demethyl SA4503) with [¹⁸F]fluoroethyl tosylate at 125 °C for 5 minutes. nih.gov The final product is then purified by HPLC, yielding a radiochemical purity of over 99%. nih.gov The total synthesis time is approximately 80 minutes, with a radiochemical yield of 4-7%. nih.gov

Carbon-11 Labeling: Carbon-11 is another common radionuclide used for PET tracer development. The synthesis of [¹¹C]-labeled piperazine derivatives often involves N-[¹¹C]methylation of a suitable precursor using reagents like [¹¹C]methyl triflate or [¹¹C]methyl iodide. nih.govnih.gov For instance, the synthesis of [¹¹C]BMP, a potential NK1 receptor radioligand, was achieved via N-[¹¹C]methylation with [¹¹C]methyl triflate, resulting in high radiochemical yields (40-55%) within a short synthesis time of 15-20 minutes. nih.gov The synthesis of [¹¹C]this compound could theoretically be achieved by reacting the des-ethyl precursor with [1-¹¹C]ethyl iodide. The synthesis of [1-¹¹C]ethyl iodide itself is a well-established procedure. researchgate.net

| Radioligand | Radionuclide | Precursor | Labeling Agent | Synthesis Time | Radiochemical Yield | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]FE-SA4503 | ¹⁸F | 4-O-demethyl SA4503 | [¹⁸F]fluoroethyl tosylate | 80 min | 4-7% | nih.gov |

| [¹¹C]BMP | ¹¹C | 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine | [¹¹C]methyl triflate | 15-20 min | 40-55% | nih.gov |

| [methylpiperazine-¹¹C]brigatinib | ¹¹C | N-desmethyl brigatinib | [¹¹C]methyl iodide | ~25 min (from [¹¹C]CO₂) | Not specified | nih.gov |

Future Research Directions and Translational Potential Non Clinical

Development of Novel Research Probes

The foundational structure of 1-ethyl-4-(3-phenylpropyl)piperazine, also known as GBR 12935, has proven to be a fertile ground for the generation of novel research probes. The primary goal of this research has been to create analogs with enhanced affinity and selectivity for the dopamine (B1211576) transporter, which can be used to map dopaminergic pathways and study the transporter's function in greater detail.

Systematic modifications of the parent compound have led to the synthesis of a wide array of derivatives. These include alterations to the piperazine (B1678402) ring, the diphenylmethoxyethyl moiety, and the phenylpropyl side chain. For instance, replacing the piperazine ring with other diamine structures has been shown to maintain high affinity for the DAT. nih.gov Furthermore, the introduction of fluoro-substitutions on the diphenylmethoxyethyl fragment, as seen in the analog GBR 12909, can slightly increase affinity for the DAT, although this may come at the cost of reduced selectivity. nih.gov

Researchers have also explored replacing the phenylpropyl side chain's benzene (B151609) ring with various heteroaromatic systems such as thiophene, furan, and pyridine (B92270). nih.gov These modifications have resulted in analogs with high affinity and selectivity for the DAT, demonstrating the flexibility of the core structure for creating diverse chemical tools. nih.gov The development of bridged piperazine analogs has also been investigated to introduce structural rigidity, leading to compounds with high DAT affinity.

A significant advancement in this area is the development of radiolabeled versions of these compounds, particularly with tritium (B154650) ([³H]). [³H]GBR 12935 has been instrumental as a specific high-affinity ligand for labeling the dopamine transport complex, enabling detailed studies of its distribution and density in various brain regions. wikipedia.org The development of such probes is crucial for understanding the neurobiology of conditions like Parkinson's disease, where a reduction in DAT sites is a key pathological feature. nih.govnih.gov

Table 1: Examples of Analog Development for Novel Research Probes

| Parent Compound | Modification Strategy | Resulting Analog Type | Key Finding | Reference |

|---|---|---|---|---|

| This compound (GBR 12935) | Substitution of the piperazine ring | Diamine-modified analogs | Retention of high DAT affinity | nih.gov |

| GBR 12935 | Fluoro-substitution on diphenylmethoxyethyl fragment | GBR 12909 | Slightly increased DAT affinity, reduced selectivity | nih.gov |

| GBR 12935 / GBR 12909 | Replacement of phenylpropyl benzene ring with heteroaromatics | Thiophene, furan, or pyridine analogs | High affinity and selectivity for DAT | nih.gov |

| GBR 12935 / GBR 12909 | Replacement of piperazine with bridged piperazines | Bridged piperazine analogs | High affinity for DAT | |

| GBR 12935 | Radiolabeling with tritium | [³H]GBR 12935 | Specific high-affinity ligand for DAT | wikipedia.org |

Exploration of Alternative Target Engagement

While the primary target of this compound and its close analogs is the dopamine transporter, emerging research indicates the potential for engagement with other biological targets. This exploration of "off-target" interactions is critical for understanding the full pharmacological profile of these compounds and for potentially identifying new therapeutic applications.